Distinct Physical Form and Thermal Profile vs. 5-Substituted Regioisomer
The solid-state properties of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde are distinct from its 5-substituted analog, 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS 17257-10-2). The target compound is characterized by a significantly higher melting point, a key indicator of stronger intermolecular forces and potential differences in crystal packing . This is in contrast to the 5-substituted isomer, which is described as a white crystalline solid with a melting point around 83°C . This quantitative difference in melting point is a direct result of the regioisomeric substitution pattern and is a primary differentiator for applications requiring specific thermal stability or solid-state processing.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 115-118 °C |
| Comparator Or Baseline | 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS 17257-10-2): ~83 °C |
| Quantified Difference | Increase of 32-35 °C |
| Conditions | Measured as neat solid at atmospheric pressure |
Why This Matters
The higher melting point provides a wider thermal processing window for applications such as vacuum deposition in organic electronics or in high-temperature polymer synthesis, where the 5-isomer may prematurely melt or degrade.
